-Iodo-5-methoxybenzoic acid can be synthesized through various methods, with some documented examples including:
Research suggests that 2-iodo-5-methoxybenzoic acid can be employed as a precursor for the synthesis of various functional materials, including:
While not as extensively explored as the aforementioned areas, 2-iodo-5-methoxybenzoic acid is being investigated for potential applications in other fields, such as:
2-Iodo-5-methoxybenzoic acid is an aromatic compound characterized by the presence of an iodine atom and a methoxy group on a benzoic acid structure. Its molecular formula is , and it has a molecular weight of approximately 278.04 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis, owing to its unique functional groups that influence its reactivity and biological activity.
An example reaction includes its use in the synthesis of azide derivatives through tosyl azide in the presence of potassium carbonate, yielding products with high efficiency .
Several methods have been developed for synthesizing 2-Iodo-5-methoxybenzoic acid:
2-Iodo-5-methoxybenzoic acid finds applications in:
Several compounds share structural similarities with 2-Iodo-5-methoxybenzoic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Iodo-5-methylbenzoic acid | 54413-93-3 | 0.92 |
| Methyl 2-iodo-4,5-dimethoxybenzoate | 173043-61-3 | 0.90 |
| 2-Iodo-4-methoxybenzoic acid | 54435-09-5 | 0.88 |
| 5-Methoxy-2-nitroaniline | 2786-00-7 | 0.88 |
| 2-Iodo-4-nitrobenzoic acid | 66195-39-9 | 0.85 |
These compounds exhibit varying degrees of similarity based on their structural features, such as the presence of iodine or methoxy groups. The unique combination of these substituents in 2-Iodo-5-methoxybenzoic acid contributes to its distinct reactivity and biological properties compared to its analogs.
The thermodynamic stability of 2-Iodo-5-methoxybenzoic acid is fundamentally governed by the electronic effects of its substituents and their influence on molecular interactions in different phases. The compound exhibits a melting point of 136-137°C [1], which reflects the balance between intermolecular forces and thermal energy required for phase transitions.
Thermal stability analysis reveals that aromatic carboxylic acids, including halogenated derivatives like 2-iodo-5-methoxybenzoic acid, undergo thermal decomposition through three distinct stages [2]. The first stage involves phase transformations, where the crystalline structure reorganizes before actual molecular decomposition occurs. The presence of the iodine substituent significantly influences thermal stability patterns, as halogenated aromatic compounds typically exhibit different decomposition pathways compared to their non-halogenated counterparts.
The predicted boiling point of 351.2 ± 32.0°C indicates substantial intermolecular interactions, likely involving hydrogen bonding between carboxylic acid groups and dipole-dipole interactions enhanced by the polar methoxy group and the polarizable iodine atom. These interactions contribute to the overall thermodynamic stability of the compound in the liquid phase.
Aromatic carboxylic acids frequently exhibit polymorphic behavior, where different crystal forms possess distinct thermodynamic stabilities [4] [5]. The crystalline phase behavior of 2-iodo-5-methoxybenzoic acid is influenced by the spatial arrangement of molecules, particularly the orientation of hydrogen bonds formed by the carboxylic acid groups and the steric effects imposed by the bulky iodine substituent.
The compound appears as a white to yellow solid [7], with the coloration potentially indicating different polymorphic forms or minor impurities. Storage requirements specify refrigeration at 2-8°C [7], suggesting potential thermal instability or sublimation at ambient temperatures.
| Thermal Property | Value | Significance |
|---|---|---|
| Melting Point | 136-137°C [1] | Indicates moderate intermolecular forces |
| Boiling Point | 351.2 ± 32.0°C | Reflects strong hydrogen bonding |
| Flash Point | 166.2 ± 25.1°C | Safety parameter for handling |
| Storage Temperature | 2-8°C [7] | Optimal stability conditions |
The solubility characteristics of 2-iodo-5-methoxybenzoic acid demonstrate pronounced selectivity between aqueous and organic phases, reflecting the compound's amphiphilic nature and the competing effects of polar and nonpolar substituents.
2-Iodo-5-methoxybenzoic acid exhibits limited solubility in water [8] [9], characteristic of aromatic carboxylic acids bearing bulky hydrophobic substituents. The iodine atom, despite its polarizability, contributes significantly to the hydrophobic character of the molecule, while the methoxy group provides only modest hydrophilic enhancement. This behavior contrasts with simple benzoic acid, which demonstrates appreciable water solubility due to its smaller size and fewer hydrophobic interactions.
The compound shows excellent solubility in organic solvents [8], attributed to favorable interactions between the aromatic ring system and organic media. The methoxy group enhances solubility in polar organic solvents through dipole-dipole interactions, while the iodine substituent facilitates dissolution in nonpolar and moderately polar solvents through van der Waals forces and induced dipole interactions.
The octanol-water partition coefficient (LogP) of 2.82 indicates moderate lipophilicity, positioning the compound between hydrophilic and lipophilic extremes. This value suggests favorable membrane permeability characteristics and potential bioavailability, as compounds with LogP values between 2-3 typically exhibit optimal pharmacokinetic properties.
Comparative analysis with related compounds reveals the additive effects of substituents on partition behavior:
| Compound | LogP | Substituent Effect |
|---|---|---|
| Benzoic acid | 1.87 | Baseline hydrophilicity |
| 4-Methoxybenzoic acid | 1.96 [10] | Methoxy increases lipophilicity |
| 2-Iodo-5-methoxybenzoic acid | 2.82 | Combined iodine/methoxy effect |
The significant increase in LogP from 1.87 (benzoic acid) to 2.82 demonstrates the pronounced hydrophobic contribution of the iodine substituent, which overwhelms the modest polar character introduced by the methoxy group.
For synthetic and analytical applications, solvent selection should consider the dual nature of 2-iodo-5-methoxybenzoic acid. Polar aprotic solvents such as dimethyl sulfoxide or acetonitrile provide excellent solvation through specific interactions with both the carboxylic acid and methoxy functionalities. Halogenated solvents offer additional advantages through halogen-halogen interactions with the iodine substituent.
The acid dissociation behavior of 2-iodo-5-methoxybenzoic acid reflects the electronic influence of both iodine and methoxy substituents on the carboxylic acid functionality, resulting in significantly altered acidity compared to unsubstituted benzoic acid.
The predicted pKa value of 2.74 ± 0.10 [1] represents a substantial increase in acidity compared to benzoic acid (pKa = 4.20). This enhanced acidity results from the combined electronic effects of the substituents, with the iodine atom serving as the primary contributor through its electron-withdrawing inductive effect.
The iodine substituent in the ortho position (relative to the carboxylic acid) exerts a powerful inductive electron withdrawal effect due to its high electronegativity and proximity to the reaction center [11]. This stabilizes the carboxylate anion formed upon proton dissociation, thereby lowering the pKa and increasing acid strength.
The methoxy group in the meta position relative to the carboxylic acid demonstrates a more complex electronic influence. While methoxy groups typically exhibit electron-donating resonance effects, their inductive electron-withdrawing character through the electronegative oxygen atom contributes to acid stabilization. The meta position limits direct resonance interaction with the carboxylic acid, emphasizing the inductive component.
Systematic comparison with related benzoic acid derivatives reveals structure-activity relationships governing acid strength:
| Compound | pKa | ΔpKa from Benzoic Acid |
|---|---|---|
| Benzoic acid | 4.20 | 0.00 (reference) |
| 2-Iodobenzoic acid | 2.86 [12] | -1.34 |
| 3-Methoxybenzoic acid | 3.84 [13] | -0.36 |
| 4-Methoxybenzoic acid | 4.47-4.50 [10] | +0.27 to +0.30 |
| 2-Iodo-5-methoxybenzoic acid | 2.74 [1] | -1.46 |
The data demonstrates that 2-iodo-5-methoxybenzoic acid represents one of the strongest acids in this series, with its pKa lower than even 2-iodobenzoic acid. This enhanced acidity suggests synergistic effects between the iodine and methoxy substituents that exceed simple additive contributions.
The observed acidity enhancement follows Hammett relationship principles, where electron-withdrawing substituents increase acid strength through stabilization of the conjugate base . The iodine substituent contributes a substantial positive σ value (Hammett parameter), while the meta-methoxy group provides additional electron withdrawal through inductive effects.
Aromatic carboxylic acids can exhibit tautomeric equilibria, particularly involving the carboxylic acid functionality [15] [16]. For 2-iodo-5-methoxybenzoic acid, the predominant form under standard conditions is the carboxylic acid tautomer, with the carboxylate form becoming increasingly favored as pH increases.
The presence of the methoxy group introduces potential for additional tautomeric forms involving the aromatic ring system, though these are typically energetically unfavorable compared to the carboxylic acid form. Computational studies on similar systems suggest that aromatic stabilization strongly favors the benzoic acid tautomer over alternative forms [17].
The low pKa of 2.74 indicates that the compound exists predominantly in its ionized (carboxylate) form at physiological pH (7.4). At pH 7.4, approximately 99.98% of the compound exists as the carboxylate anion, significantly influencing its solubility, membrane permeability, and biological interactions.
The ionization behavior follows the Henderson-Hasselbalch equation:
pH = pKa + log([A⁻]/[HA])
Where [A⁻] represents the carboxylate form and [HA] represents the protonated acid form. This relationship governs the compound's behavior across different pH environments and is crucial for understanding its chemical reactivity and biological activity.